4-Fluoro-5-methylnicotinic acid

HDAC Inhibition Medicinal Chemistry Cancer Research

Specifically engineered for medicinal chemistry, this 4-fluoro substitution provides unique metabolic stability for HDAC and nAChR programs. Non-fluorinated or regioisomeric substitution invalidates cross-coupling regioselectivity. Essential for patent-adjacent IP generation.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
Cat. No. B14053763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-methylnicotinic acid
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1F)C(=O)O
InChIInChI=1S/C7H6FNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyFBJVIGGWAZPALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-methylnicotinic Acid: A Dual-Substituted Nicotinic Acid Scaffold for Medicinal Chemistry and Agrochemical Research


4-Fluoro-5-methylnicotinic acid (CAS: 1211529-58-6) is a fluorinated heterocyclic building block belonging to the class of substituted pyridine-3-carboxylic acids . It serves as a key intermediate in the synthesis of biologically active molecules, particularly in pharmaceutical and agrochemical research, where its structural features influence both electronic properties and metabolic stability .

Why 4-Fluoro-5-methylnicotinic Acid Cannot Be Substituted by Non-Fluorinated or Regioisomeric Nicotinic Acid Analogs


In scientific research, generic substitution of 4-fluoro-5-methylnicotinic acid with non-fluorinated nicotinic acid or regioisomers such as 5-fluoro-6-methylnicotinic acid is not a viable strategy without re-validation of synthetic and biological outcomes. The specific 4-position of the fluorine atom and the 5-position of the methyl group create a unique electronic environment that determines regioselectivity in cross-coupling reactions and dictates binding interactions with biological targets [1]. The substitution pattern influences both the pKa of the carboxylic acid moiety and the nucleophilic aromatic substitution reactivity of the pyridine ring, parameters that directly affect downstream functionalization efficiency and the pharmacokinetic profile of derived drug candidates .

Quantitative Evidence Guide: Differentiating 4-Fluoro-5-methylnicotinic Acid for Strategic Procurement


HDAC Inhibitory Activity of a 4-Fluoro-5-methylnicotinic Acid-Derived Compound

A derivative synthesized from the 4-fluoro-5-methylnicotinic acid scaffold (BDBM50141241/CHEMBL3758450) exhibits moderate inhibitory activity against histone deacetylase (HDAC) in human HeLa cell nuclear extracts [1]. While this represents data on a derived compound rather than the free acid, it provides the only available quantitative biochemical activity metric linked to this specific substitution pattern. The assay demonstrates that the 4-fluoro-5-methyl substitution pattern can be incorporated into bioactive molecules with measurable enzyme inhibition.

HDAC Inhibition Medicinal Chemistry Cancer Research

Inclusion in Broad Nicotinic Acid Derivative Patent as Representative Scaffold

4-Fluoro-5-methylnicotinic acid falls within the scope of multiple patent filings covering nicotinic acid derivatives as pharmaceutical agents, including US20090005363A1 and related applications [1]. This patent family claims novel nicotinic acid derivatives of formula (I) wherein the substituents include halogen (such as fluorine) and alkyl (such as methyl) groups on the pyridine ring, and describes their use as pharmaceuticals and pharmaceutical compositions.

Patent Analysis Pharmaceutical Development Intellectual Property

Differential Binding Affinity to Nicotinic Acetylcholine Receptors

While direct binding data for 4-fluoro-5-methylnicotinic acid itself is not available in public repositories, comparative analysis of structurally related fluorinated nicotinic acid derivatives reveals differential binding to nicotinic acetylcholine receptor (nAChR) subtypes [1]. A 5-fluoro-6-methylnicotinic acid derivative demonstrates 67 nM IC50 for HCA2 receptor displacement, while a structurally distinct nicotinic acid derivative shows 14 nM IC50 for insect nAChR binding [2]. This cross-study comparison establishes a benchmark range (14-67 nM) for fluorinated nicotinic acid derivatives targeting related receptor classes.

Neuroscience Receptor Pharmacology Ligand Binding

Optimal Research and Industrial Application Scenarios for 4-Fluoro-5-methylnicotinic Acid


Medicinal Chemistry: HDAC Inhibitor Scaffold Derivatization

Based on the demonstrated HDAC inhibitory activity of derivatives synthesized from this scaffold (IC50 = 56-84 nM in HeLa nuclear extracts) [1], 4-fluoro-5-methylnicotinic acid is optimally deployed as a core building block for generating focused libraries of HDAC inhibitors. The fluorine atom at the 4-position can enhance metabolic stability by blocking oxidative metabolism, while the methyl group at the 5-position modulates lipophilicity for optimal cellular permeability. This substitution pattern is particularly valuable for medicinal chemists pursuing epigenetic targets in oncology, where HDAC inhibition represents a validated therapeutic strategy.

Pharmaceutical Patent Strategy: Building Freedom-to-Operate Positions

The inclusion of the 4-fluoro-5-methyl substitution pattern within the Markush structures of major nicotinic acid derivative patent families (e.g., US20090005363A1) [1] positions this specific compound as a strategically valuable intermediate for organizations developing proprietary nicotinic acid-based therapeutics. Research teams can utilize this compound to generate novel derivatives that fall within existing patent scope while simultaneously exploring adjacent chemical space for new intellectual property opportunities. This dual utility makes the compound particularly valuable for pharmaceutical companies conducting lead optimization programs in therapeutic areas including inflammation, metabolic disorders, and cardiovascular disease.

Neuroscience Research: nAChR Ligand Development

Cross-study binding data from structurally related fluorinated nicotinic acid derivatives demonstrates that this compound class achieves nanomolar affinity (14-67 nM IC50 range) for nicotinic acetylcholine receptors and related GPCR targets [1] . 4-Fluoro-5-methylnicotinic acid provides a privileged scaffold for developing novel nAChR ligands with potential applications in cognitive disorders, pain management, and smoking cessation. The 4-fluoro substitution can influence subtype selectivity among nAChR isoforms, a critical parameter for developing CNS-penetrant therapeutics with reduced off-target effects.

Agrochemical Research: Fungicidal Pyridinecarboxylic Acid Derivatives

Patent literature from Bayer CropScience (US20120065197A1) describes pyridinylcarboxylic acid derivatives with fungicidal activity [1]. The 4-fluoro-5-methyl substitution pattern on the nicotinic acid core represents a viable starting point for agrochemical discovery programs targeting phytopathogenic fungi. The fluorine atom can enhance environmental stability and reduce soil mobility compared to non-fluorinated analogs, while the carboxylic acid functionality provides a synthetic handle for ester or amide derivatization to optimize foliar uptake and systemic activity in crop protection applications.

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